molecular formula C19H23N3O4S B4784546 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B4784546
M. Wt: 389.5 g/mol
InChI Key: NUYFYBFOGRIMNC-UHFFFAOYSA-N
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Description

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a piperidinylsulfonyl group, and a pyridinylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced through the reaction of piperidine with a sulfonyl chloride derivative.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where the benzamide core reacts with a pyridinylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The piperidinylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Disruption of Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide can be compared with other similar compounds, such as:

    4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the pyridinylmethyl group, which may affect its biological activity.

    4-methoxy-N-(pyridin-4-ylmethyl)benzamide: Lacks the piperidinylsulfonyl group, which may affect its chemical reactivity.

    3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide: Lacks the methoxy group, which may affect its solubility and stability.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-6-5-16(19(23)21-14-15-7-9-20-10-8-15)13-18(17)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYFYBFOGRIMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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